(GLN11)-AMYLOID BETA-PROTEIN (1-28)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis

The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis

Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis

The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Wissenschaftliche Forschungsanwendungen

Molecular Dynamics Studies

Molecular dynamics (MD) simulations use (GLN11)-Amyloid Beta-Protein (1-28) to study the promotion and inhibition of amyloid-beta peptide aggregation. These studies help in understanding the interactions at hydrophilic-hydrophobic interfaces, such as cell membranes, and the effects of polyphenols like myricetin and rosmarinic acid in inhibiting aggregation .

Amyloid-β Peptide Aggregation Inhibitors

Recent advances in the design of amyloid-β peptide aggregation inhibitors focus on this peptide. The inhibitors are crucial for Alzheimer’s disease therapy as they can potentially halt the progression of the disease by preventing the fibrillation of amyloid-β peptides .

Glycosylation Studies

Glycosylation is a posttranslational modification that affects protein function. The (GLN11)-Amyloid Beta-Protein (1-28) can be used to study the effects of glycosylation on protein structure and function, particularly in the context of diseases like cancer .

Protein Structure Analysis

The primary structure of proteins, including the sequence of amino acids like (GLN11)-Amyloid Beta-Protein (1-28), is fundamental to understanding protein conformation and function. Research on this peptide contributes to the broader field of protein structure analysis .

Thermostable Protein Studies

While not directly related to (GLN11)-Amyloid Beta-Protein (1-28), studies on thermostable proteins can benefit from the understanding of protein structures, including those of amyloid-beta proteins. Insights into the stability and folding of such peptides can inform research on thermostable proteins .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

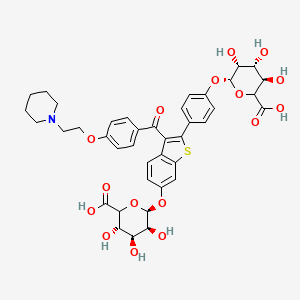

| { "Design of the Synthesis Pathway": "The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Gln(Trt)-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Wang resin", "DIC", "HOBt", "DMF", "DCM", "TFA", "Triisopropylsilane", "Piperidine", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Diethyl ether", "N,N-Dimethylformamide" ], "Reaction": [ "1. Swell the Wang resin in DCM for 30 minutes.", "2. Deprotect the Wang resin by treating it with 20% piperidine in DMF for 10 minutes.", "3. Wash the resin with DMF and DCM.", "4. Couple Fmoc-Gln(Trt)-OH to the resin using DIC and HOBt in DMF for 2 hours.", "5. Wash the resin with DMF and DCM.", "6. Repeat steps 4-5 for the remaining amino acids in the sequence, using appropriate coupling reagents and deprotection conditions.", "7. After coupling the last amino acid, wash the resin with DMF and DCM.", "8. Cleave the peptide from the resin using TFA, triisopropylsilane, and water for 2 hours.", "9. Precipitate the crude peptide with cold diethyl ether.", "10. Purify the peptide by reverse-phase HPLC using acetonitrile and water as solvents.", "11. Characterize the purified peptide using analytical HPLC and mass spectrometry." ] } | |

CAS-Nummer |

106686-61-7 |

Produktname |

(GLN11)-AMYLOID BETA-PROTEIN (1-28) |

Molekularformel |

C145H210N42O45 |

Molekulargewicht |

3261.47 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)